
1,2,3-Benzoxadithiole 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Benzoxadithiole 2-oxide is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzoxadithiole 2-oxide typically involves the reaction of 2-mercaptophenol with thionyl chloride in toluene. The reaction is exothermic and results in the formation of a white solid . The reaction conditions include:
Solvent: Toluene
Reagent: Thionyl chloride
Temperature: Room temperature
By-products: Hydrogen chloride gas
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications, considering the availability of reagents and the simplicity of the reaction.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzoxadithiole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,2,3-Benzoxadithiole 2-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3-Benzoxadithiole 2-oxide involves its interaction with various molecular targets and pathways. The compound’s sulfur and oxygen atoms can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
1,2,3-Benzoxadithiole 2-oxide can be compared with other similar compounds, such as:
- 1,2,3-Benzoxadiazole 1-oxide
- 1,2,3-Benzotriazine 2-oxide
- 1,3,2-Dioxathiole 2-oxide
Properties
CAS No. |
77825-98-0 |
|---|---|
Molecular Formula |
C6H4O2S2 |
Molecular Weight |
172.2 g/mol |
IUPAC Name |
1,2λ4,3-benzoxadithiole 2-oxide |
InChI |
InChI=1S/C6H4O2S2/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H |
InChI Key |
UPOJGBFMHWVGSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OS(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


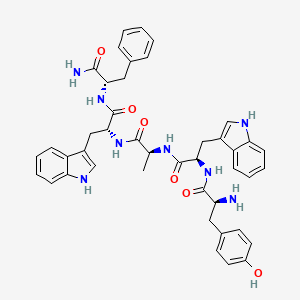


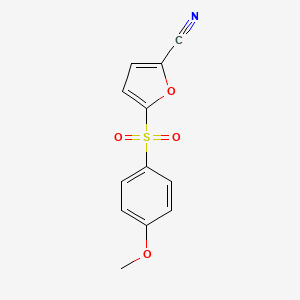
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
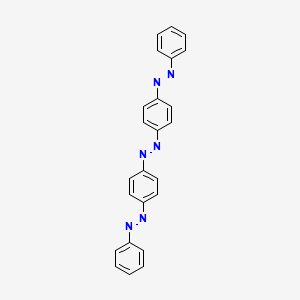
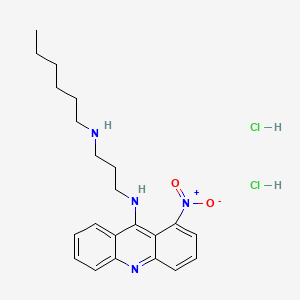
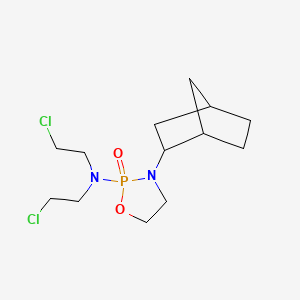
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
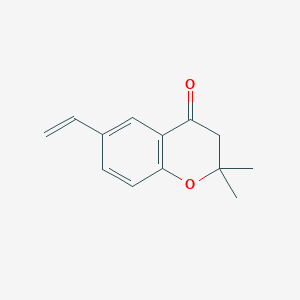
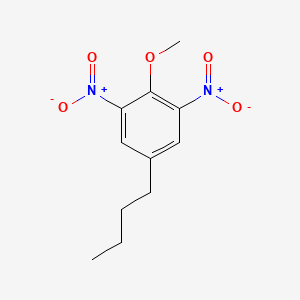
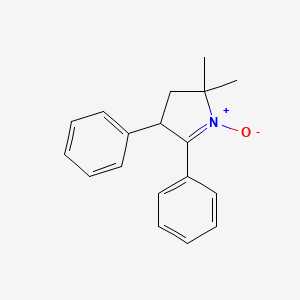
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)
